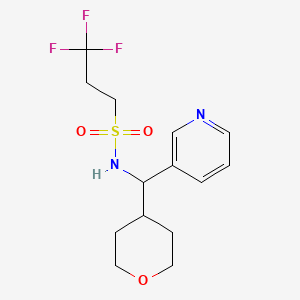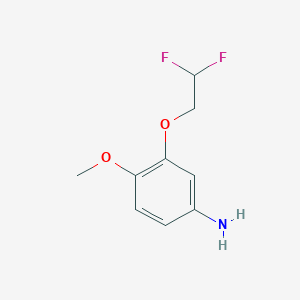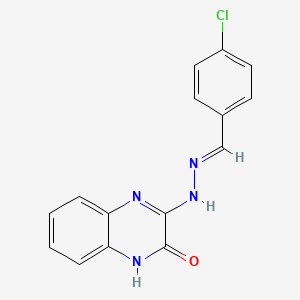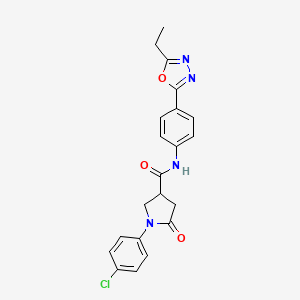
3,3,3-trifluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure . Sulfonamides are known for their use in antibiotics. The compound also contains a pyridine ring, which is a basic heterocyclic ring consisting of five carbon atoms and one nitrogen atom . It also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrahydro-2H-pyran-4-yl group, and a trifluoromethyl group attached to a propane-1-sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would be influenced by the presence and position of the functional groups within the molecule .Aplicaciones Científicas De Investigación
Environmental Degradation and Fate
- Microbial Degradation: Polyfluoroalkyl chemicals, which may share structural similarities with the chemical , undergo microbial degradation in the environment. This process results in the formation of perfluoroalkyl acids (PFAAs), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of environmental and toxicological concern (Liu & Avendaño, 2013).
Toxicity and Environmental Impact
- Developmental Toxicity: Compounds such as PFOS and PFOA, which might be structurally related or relevant to the compound , have been studied for their developmental toxicity. These studies have renewed efforts to understand the hazards inherent in these compounds, focusing on their widespread prevalence in humans and potential health risks (Lau, Butenhoff, & Rogers, 2004).
Water Treatment and Removal
- Wastewater Treatment: The presence of perfluorinated compounds (PFCs) in sewage treatment plants highlights the challenge in removing these substances during water treatment processes. These compounds are not significantly removed during conventional wastewater treatment, which emphasizes the need for advanced treatment technologies (Arvaniti & Stasinakis, 2015).
Regulatory and Health Risk Perspectives
- Risk Assessment and Management: There is an ongoing transition to replace long-chain PFCAs, PFSAs, and their precursors due to their persistence, bioaccumulation, and potential toxicity. This includes the review of regulations, risk evaluations, and the current management practices in various countries, emphasizing the importance of understanding these compounds' environmental fate and effects (Zushi, Hogarh, & Masunaga, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,3-trifluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c15-14(16,17)5-9-23(20,21)19-13(11-3-7-22-8-4-11)12-2-1-6-18-10-12/h1-2,6,10-11,13,19H,3-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQKHNDLGYFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)


![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)

![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)